- Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups, Organometallics, 2021, 40(3), 427-441

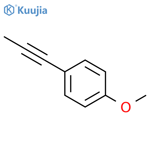

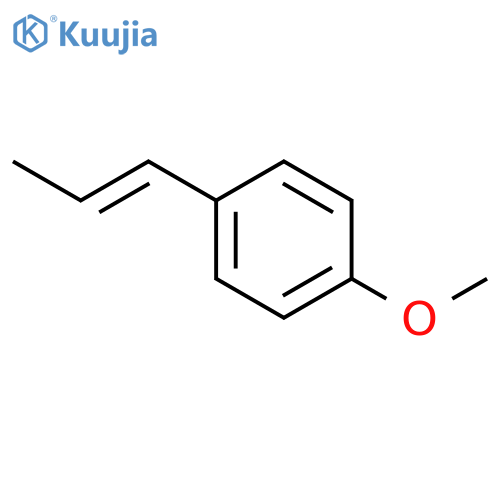

Cas no 25679-28-1 (Cis-Anethole)

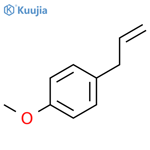

Cis-Anethole structure

Nome del prodotto:Cis-Anethole

Cis-Anethole Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzene,1-methoxy-4-(1Z)-1-propen-1-yl-

- 1-Methoxy-4-(1-propen-1-yl)benzene

- CIS-ANETHOLE

- (Z)-Anethol

- (Z)-Anethole

- cis-Anethol

- RUVINXPYWBROJD-ARJAWSKDSA-N

- Anisole, p-propenyl-, (E)- (8CI)

- Anethole, USAN

- Anethole, cis

- cis-p-Anethole

- CHEMBL1468832

- trans-Anise camphor

- 1-(p-Methoxyphenyl)-Propene

- trans-1-(p-Methoxyphenyl)propene

- ANETHOLE, CIS-

- Benzene, 1-methoxy-4-(1-propenyl)-, (Z)-

- Anethole, (Z)-

- EINECS 247-181-4

- 78AWK1V4GL

- ghl.PD_Mitscher_leg0.374

- ANISOLE, p-PROPENYL-, cis-

- (E)-1-p-Methoxyphenylpropene

- 1-(4-Methoxyphenyl)-1(3)-propene

- trans-1-(p-Methoxyphenyl)-1-propene

- 1-Methoxy-4-(1-propenyl)-(E)-Benzene

- NCGC00091493-01

- CHEBI:78412

- CIS-ANETHOLE [MI]

- 1-Methoxy-4-(propenyl)-Benzene

- UNII-78AWK1V4GL

- AKOS015840488

- 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene

- 1-Methoxy-4-(1E)-1-propen-1-yl-Benzene

- 25679-28-1

- methyl 4-[(1Z)-prop-1-en-1-yl]phenyl ether

- E-anethole

- trans-1-(4-Methoxyphenyl)-1-propene

- 1-(methyloxy)-4-[(1E)-prop-1-en-1-yl]benzene

- Anistearoptene

- 1-Methoxy-4-(1E)-1-propenyl-Benzene

- 4-06-00-03796 (Beilstein Handbook Reference)

- 1-methoxy-4-[(Z)-prop-1-enyl]benzene

- DTXCID0032283

- (Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene

- Methoxy-4-propenylbenzene

- 4-cis-propenyl-anisole

- NS00125150

- Q27147814

- FEMA 2086

- BRN 1209632

- 1-Methoxy-4-(propen-1-yl)-Benzene

- cis-p-Methoxy-beta-methylstyrene

- 1-Methoxy-4-((1E)-1-propenyl)benzene

- p-Propenylanisole, 8CI

- 1-Methoxy-4-(1-propenyl)benzene, 9CI

- (Z-)-Anethole

- trans-p-Anethole

- SCHEMBL57011

- p-Propenyl-trans-Anisole

- DTXSID4058651

- cis-p-Propenylanisole

- BENZENE, 1-METHOXY-4-(1-PROPENYL

- Cis-Anethole

-

- MDL: MFCD00083557

- Inchi: InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-

- Chiave InChI: RUVINXPYWBROJD-ARJAWSKDSA-N

- Sorrisi: C/C=C\C1=CC=C(C=C1)OC

Proprietà calcolate

- Massa esatta: 148.08886

- Massa monoisotopica: 148.089

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 11

- Conta legami ruotabili: 2

- Complessità: 121

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 9.2A^2

- XLogP3: 3.3

Proprietà sperimentali

- Colore/forma: liquid

- Densità: d420 0.9878

- Punto di fusione: -22.5°

- Punto di ebollizione: bp2.3 79-79.5°

- Punto di infiammabilità: 88.4°C

- Indice di rifrazione: nD20 1.55455

- PSA: 9.23

- LogP: 2.72830

- Pressione di vapore: 0.1±0.5 mmHg at 25°C

Cis-Anethole Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Numero di trasporto dei materiali pericolosi:UN 2811

- Istruzioni di sicurezza: H303+H313+H333

- Gruppo di imballaggio:III

- Tossicità:LD50 i.p. in rats: 93 mg/kg (Boissier)

- Classe di pericolo:6.1(b)

- Livello di pericolo:6.1(b)

- PackingGroup:III

- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Cis-Anethole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D539256-1g |

(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

25679-28-1 | 95% | 1g |

$450 | 2024-08-03 | |

| 1PlusChem | 1P00CDWV-50mg |

(Z)-anethole |

25679-28-1 | 50mg |

$294.00 | 2025-02-26 | ||

| TRC | A653355-250mg |

Cis-Anethole |

25679-28-1 | 250mg |

$ 968.00 | 2023-04-19 | ||

| eNovation Chemicals LLC | D539256-5g |

(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

25679-28-1 | 95% | 5g |

$550 | 2024-08-03 | |

| TRC | A653355-50mg |

Cis-Anethole |

25679-28-1 | 50mg |

$ 224.00 | 2023-04-19 | ||

| A2B Chem LLC | AF77103-100mg |

(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

25679-28-1 | 100mg |

$4788.00 | 2024-04-20 | ||

| 1PlusChem | 1P00CDWV-250mg |

(Z)-anethole |

25679-28-1 | 250mg |

$837.00 | 2025-02-26 | ||

| eNovation Chemicals LLC | D539256-1g |

(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

25679-28-1 | 95% | 1g |

$450 | 2025-02-26 | |

| eNovation Chemicals LLC | D539256-5g |

(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

25679-28-1 | 95% | 5g |

$550 | 2025-02-28 | |

| eNovation Chemicals LLC | D539256-1g |

(Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene |

25679-28-1 | 95% | 1g |

$450 | 2025-02-28 |

Cis-Anethole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C

1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C

1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt

1.4R:NH4Cl, S:H2O, rt

2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt

2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar

1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C

1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt

1.4R:NH4Cl, S:H2O, rt

2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt

2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar

Riferimento

- In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3, ACS Catalysis, 2022, 12(9), 5388-5396

Metodo di produzione 3

Condizioni di reazione

1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C

Riferimento

- Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole, Dalton Transactions, 2022, 51(43), 16668-16680

Metodo di produzione 4

Condizioni di reazione

1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C

1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C

1.3R:NH4Cl, S:H2O

1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C

1.3R:NH4Cl, S:H2O

Riferimento

- A platform for alkene carbofunctionalization with diverse nucleophiles, ChemRxiv, 2021, From ChemRxiv, 1-9

Metodo di produzione 5

Condizioni di reazione

1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C

1.216 h, 80°C

1.3R:O2

1.216 h, 80°C

1.3R:O2

Riferimento

- Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes, Organometallics, 2022, 41(4), 486-496

Metodo di produzione 6

Condizioni di reazione

1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C

1.2R:O2

1.2R:O2

Riferimento

- Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism, Journal of the American Chemical Society, 2021, 143(8), 3070-3074

Metodo di produzione 7

Condizioni di reazione

1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C

Riferimento

- Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst, ACS Catalysis, 2021, 11(11), 6741-6749

Metodo di produzione 8

Condizioni di reazione

1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C

1.2R:O2

1.2R:O2

Riferimento

- Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle, Chemistry - A European Journal, 2021, 27(19), 5972-5977

Metodo di produzione 9

Condizioni di reazione

1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt

1.2R:C5H5N, rt

1.2R:C5H5N, rt

Riferimento

- An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis, Journal of the American Chemical Society, 2021, 143(12), 4824-4836

Metodo di produzione 10

Condizioni di reazione

1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C

2.1R:DCC, C:4-DMAP

3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C

2.1R:DCC, C:4-DMAP

3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C

Riferimento

- A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids, Chemical Science, 2021, 12(19), 6684-6690

Metodo di produzione 11

Condizioni di reazione

1.1C:1109-15-5, S:PhMe, 24 h, 150°C

Riferimento

- B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes, Chemistry - A European Journal, 2022, 28(63), e202202454

Metodo di produzione 12

Condizioni di reazione

1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt

1.2S:THF, 24 h, 60°C

1.2S:THF, 24 h, 60°C

Riferimento

- Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes, ACS Catalysis, 2022, 12(17), 10818-10825

Metodo di produzione 13

Condizioni di reazione

1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K

1.21 h, 353K

1.21 h, 353K

Riferimento

- Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?, Molecular Catalysis, 2022, 533, 112768

Metodo di produzione 14

Condizioni di reazione

1.1C:12289-94-0, 21 h, 150°C

Riferimento

- Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes, Nature Communications, 2022, 13(1), 2831

Cis-Anethole Raw materials

- rac-1-(4’-Methoxyphenyl)propanol

- 1-Methoxy-4-(1-propyn-1-yl)benzene

- Ethyltriphenylphosphonium bromide

- Ethyl phenyl sulfone

- Estragole

- Benzenemethanol, 4-methoxy-α-methyl-, 1-(4-nitrobenzoate)

- 4'-Methoxypropiophenone

- p-Methoxybenzaldehyde

Cis-Anethole Preparation Products

Cis-Anethole Letteratura correlata

-

Taniris Cafiero Braga,Itamar Couto Guedes de Jesus,Kathleen Viveiros Soares,Silvia Guatimosim,Leonardo da Silva Neto,Cristiane Jovelina da-Silva,Luzia Valentina Modolo,José Evaldo Rodrigues Menezes Filho,Paula Rhana,Jader Santos Cruz,?ngelo de Fátima New J. Chem. 2021 45 671

-

Monireh Zarghani,Batool Akhlaghinia RSC Adv. 2016 6 38592

-

Qian Liu,Long-Jiu Cheng,Kun Wang RSC Adv. 2017 7 30618

-

Xuan-Hui Ouyang,Ming Hu,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2018 54 12345

-

Samarjit Jana,Kartick Patra,Gopeswar Mukherjee,Shamee Bhattacharjee,Deba Prasad Mandal RSC Adv. 2015 5 56549

25679-28-1 (Cis-Anethole) Prodotti correlati

- 33626-08-3(4'-Methoxyresveratrol)

- 104-46-1(Anethole)

- 42438-89-1(Pinostilbene)

- 21956-56-9(trans-3,5-Dimethoxystilbene)

- 1142-15-0(4-Methoxystilbene)

- 637-69-4(p-Methoxystyrene)

- 4180-23-8(1-Methoxy-4-(1E)-1-propen-1-ylbenzene)

- 18259-15-9(Phenol,4-[2-(3,5-dimethoxyphenyl)ethenyl]-)

- 15638-14-9(4,4'-Dimethoxystilbene)

- 537-42-8(Pterostilbene)

Fornitori consigliati

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso